molecular formula C9H8BrF3O2 B8665736 2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol

2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol

Cat. No.: B8665736
M. Wt: 285.06 g/mol
InChI Key: DBDZASJYGHMLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol is a chemical compound that features a trifluoromethyl group, a bromine atom, and an ethoxy group attached to a phenoxy ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenoxyethanol derivatives, which can have different functional groups replacing the bromine atom or modifying the ethoxy group .

Scientific Research Applications

2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenoxy ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenoxy]ethanol

InChI

InChI=1S/C9H8BrF3O2/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2

InChI Key

DBDZASJYGHMLRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCO)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an atmosphere of nitrogen, a mixture of 2-hydroxyethyl acetate, sodium hydride and DMF was stirred at room temperature for 15 minutes and then 1-bromo-4-fluoro-2-(trifluoromethyl)benzene was added, followed by stirring at room temperature for 1.5 hours to obtain 2-[4-bromo-3-(trifluoromethyl)phenoxy]ethanol.
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